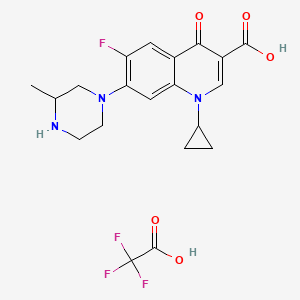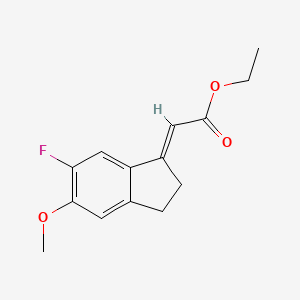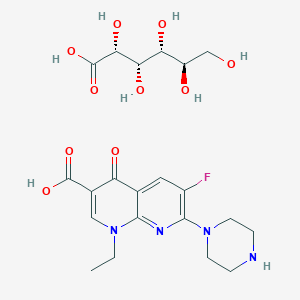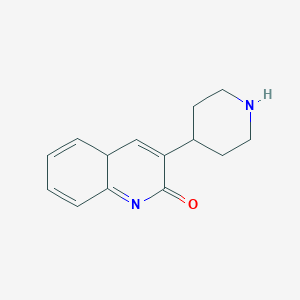
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate is a chemical compound with the molecular formula C26H38O7S and a molecular weight of 494.64 g/mol . . This compound is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of Tetraethylene glycol 4-tertbutyl benzyl ether tosylate involves the reaction of tetraethylene glycol with 4-tertbutyl benzyl chloride in the presence of a base, followed by tosylation with p-toluenesulfonyl chloride . The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding ethers, amines, or thioethers.
Oxidation Reactions: The ether linkage can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium azide, potassium thiocyanate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of Tetraethylene glycol 4-tertbutyl benzyl ether tosylate involves its ability to undergo various chemical transformations. The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ether linkage provides flexibility and solubility, making it suitable for use in various chemical processes. Molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Tetraethylene glycol 4-tertbutyl benzyl ether tosylate can be compared with similar compounds such as:
- Tetraethylene glycol monomethyl ether tosylate
- Tetraethylene glycol dimethyl ether tosylate
- Tetraethylene glycol di-tertbutyl ether tosylate
These compounds share similar structural features but differ in the substituents attached to the glycol backbone. The presence of the 4-tertbutyl benzyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C26H38O7S |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[(4-tert-butylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H38O7S/c1-22-5-11-25(12-6-22)34(27,28)33-20-19-31-16-15-29-13-14-30-17-18-32-21-23-7-9-24(10-8-23)26(2,3)4/h5-12H,13-21H2,1-4H3 |
Clé InChI |
UVWRMSUMFOCMHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)







![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)


